5-Fluoro-4-methyl-3-pyridyl Acetate
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Overview
Description
5-Fluoro-4-methyl-3-pyridyl Acetate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both fluorine and pyridine moieties in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-3-pyridyl Acetate typically involves the fluorination of pyridine derivatives. One common method is the electrophilic fluorination of 4-methyl-3-pyridyl acetate using fluorinating agents such as xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions must be carefully managed to avoid over-fluorination and to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-3-pyridyl Acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-methyl-3-pyridyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-3-pyridyl Acetate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylpyridine: Similar structure but lacks the acetate group.
5-Fluoro-2-methylpyridine: Similar structure with a different substitution pattern.
4-Methyl-3-pyridyl Acetate: Lacks the fluorine atom.
Uniqueness
5-Fluoro-4-methyl-3-pyridyl Acetate is unique due to the combination of fluorine and acetate groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
(5-fluoro-4-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8FNO2/c1-5-7(9)3-10-4-8(5)12-6(2)11/h3-4H,1-2H3 |
InChI Key |
QVAWAELNJILWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1OC(=O)C)F |
Origin of Product |
United States |
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